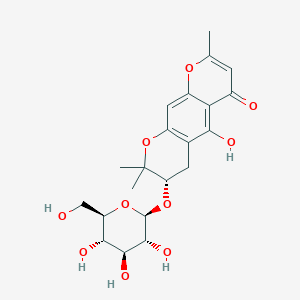

sec-o-Glucosylhamaudol

描述

Sec-O-Glucosylhamaudol 是一种天然化合物,从传统中药防风 (Saposhnikovia divaricata (Turcz.) Schischk) 的根中提取。 该化合物以其显著的生物活性而闻名,包括抗炎、镇痛和骨保护特性 .

作用机制

Sec-O-Glucosylhamaudol 通过几种分子途径发挥其作用:

生化分析

Biochemical Properties

Sec-o-Glucosylhamaudol interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to inhibit the activation of NF-κB and MAPKs phosphorylation, including p38, JNK, and ERK1/2 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It dose-dependently reduces the emergence of inflammation cytokines, such as IL-6 and TNF-α in Raw264.7 murine macrophages stimulated by LPS . It also suppresses the formation of osteoclasts, F-actin ring formation, and mineral resorption .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms . It inhibits the phosphorylation of AKT and GSK3β at the middle–late stage of osteoclastogenesis . It also suppresses both the independent 5-LO pathway and AKT-mediated GSK3β inactivation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Maximum effects are achieved at a dose of 300 µg at 60 min after SOG administration .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . The medial effective dose of intrathecal SOG was found to be 191.3 µg .

Transport and Distribution

This compound has been used in targeted drug delivery systems . PEGylated magnetic nanographene oxide has been used as a carrier to enhance the targeting ability of the drug delivery system .

Subcellular Localization

Its effects on various cellular and molecular processes suggest that it interacts with multiple cellular compartments .

准备方法

合成路线和反应条件: Sec-O-Glucosylhamaudol 的合成涉及多个步骤。其中一个关键策略包括通过醛醇缩合反应/酚类烯醇盐与 3-甲基-2-丁烯醛的环化反应,利用氢氧化钙催化区域选择性构建三环骨架。 接着通过 Jacobsen 非对映选择性环氧化反应构建 3’ 位的手性中心 . 该合成路线的总收率约为 15% .

工业生产方法: this compound 的工业生产通常涉及从防风的根中提取该化合物。将根部粉碎,然后使用甲醇等溶剂提取化合物。 然后使用色谱技术纯化提取物 .

化学反应分析

反应类型: Sec-O-Glucosylhamaudol 会发生多种化学反应,包括氧化、还原和取代反应。

常见试剂和条件:

氧化: 可以使用高锰酸钾或三氧化铬等常见的氧化剂。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 可以使用甲醇钠或叔丁醇钾等试剂进行亲核取代反应。

主要产物: 从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,氧化会导致羧酸的形成,而还原会导致醇的生成 .

科学研究应用

Sec-O-Glucosylhamaudol 在科学研究中具有广泛的应用:

化学: 它被用作各种色谱和光谱分析中的参考化合物。

相似化合物的比较

Sec-O-Glucosylhamaudol 因其生物活性的特定组合而独一无二。类似的化合物包括:

染料木素: 另一种具有抗炎和抗病毒特性的黄酮类化合物.

黄芪甲苷 I: 以其免疫调节和抗病毒作用而闻名.

11-羟基-Sec-O-Glucosylhamaudol: 一种具有抗氧化活性的色酮衍生物.

这些化合物与 this compound 共享一些生物活性,但在其特定的分子靶标和途径方面有所不同。

属性

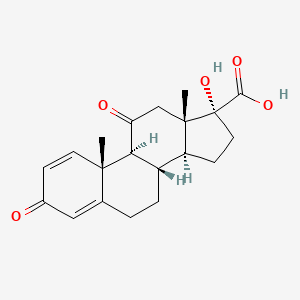

IUPAC Name |

(3S)-5-hydroxy-2,2,8-trimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydropyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O10/c1-8-4-10(23)15-12(28-8)6-11-9(16(15)24)5-14(21(2,3)31-11)30-20-19(27)18(26)17(25)13(7-22)29-20/h4,6,13-14,17-20,22,24-27H,5,7H2,1-3H3/t13-,14+,17-,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUPQEXKTXSMKX-JJDILSOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C(C3)OC4C(C(C(C(O4)CO)O)O)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC([C@H](C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80681-44-3 | |

| Record name | sec-O-Glucosylhamaudol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80681-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: How does SOG exert its anti-inflammatory effects?

A: SOG has been shown to mitigate inflammatory processes through multiple pathways. It inhibits the p38/c-Jun N-terminal kinase (JNK) signaling pathways, leading to a reduction in pro-inflammatory cytokines. [] Additionally, SOG suppresses the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), further contributing to its anti-inflammatory activity. [, ]

Q2: What is the role of SOG in osteoclastogenesis?

A: SOG effectively inhibits RANKL-induced osteoclastogenesis. It achieves this by repressing 5-lipoxygenase (5-LO) activity and suppressing the AKT/GSK3β signaling pathway, ultimately reducing the expression of key transcription factors like NFATc1 and c-Fos involved in osteoclast formation. []

Q3: Does SOG interact with opioid receptors?

A: Studies suggest that SOG's analgesic effects might involve the mu-opioid receptor (MOR). Intrathecal administration of SOG exhibited antinociceptive effects in a postoperative pain model, and these effects were reversed by the opioid antagonist naloxone. [, ] Furthermore, SOG administration was found to decrease MOR protein levels in the spinal cord. []

Q4: What is the molecular formula and weight of SOG?

A: SOG has a molecular formula of C20H22O9 and a molecular weight of 406.38 g/mol. []

Q5: Is there any spectroscopic data available for SOG?

A: Yes, the structure of SOG has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). [, , ]

Q6: What is known about the stability of SOG?

A: While specific stability data is limited in the provided research, one study investigated the effects of different drying methods on the content of SOG and other active ingredients in Saposhnikovia divaricata. This highlights the importance of considering processing and storage conditions for preserving SOG content in plant material. []

Q7: What is the pharmacokinetic profile of SOG?

A: A comparative pharmacokinetic study using a UPLC-MS/MS method revealed differences in the pharmacokinetic behavior of SOG and other chromones from Saposhnikovia divaricata extract in normal and febrile rats. [] This highlights the potential influence of physiological conditions on the absorption, distribution, metabolism, and excretion (ADME) of SOG.

Q8: What in vitro models have been used to study the biological activity of SOG?

A: SOG's anti-inflammatory effects have been investigated in vitro using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. [] Additionally, its impact on osteoclastogenesis has been studied using RANKL-induced mouse bone marrow macrophages. []

Q9: What in vivo models have been used to study the efficacy of SOG?

A: SOG has shown efficacy in a lipopolysaccharide-induced mouse model of bone loss, demonstrating its potential for treating osteoclast-related bone lysis diseases. [] Furthermore, intrathecal administration of SOG exhibited antinociceptive effects in a rat model of postoperative pain. [] Its analgesic effects were also investigated using the formalin test in rats. []

Q10: What analytical techniques are commonly used for the detection and quantification of SOG?

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as diode-array detection (DAD) [, , , , , ] and mass spectrometry (MS) [, , , , ], are widely employed for the analysis of SOG. Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) has also been utilized for sensitive and specific quantification of SOG in biological matrices. []

Q11: How is the quality of Saposhnikovia divaricata assessed in relation to its SOG content?

A: Several studies have explored the use of HPLC fingerprinting combined with chemometric analysis for quality control of Saposhnikovia divaricata, with SOG identified as a key marker compound. [, ] This approach enables comprehensive evaluation of the chemical profile and ensures consistency and quality of this herbal medicine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one](/img/structure/B1141447.png)

![(R)-Phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B1141451.png)